REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>CN(C=O)C>[CH3:11][O:10][C:9]1[C:2]([O:1][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[C:3]([CH:6]=[CH:7][CH:8]=1)[CH:4]=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC=C1OC
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.73 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCC
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100° C. for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
the obtained solid was filtered
|
Type
|
ADDITION
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Details
|
Water (20 ml) and ethyl acetate (50 ml) were added for separation
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with ethyl acetate (25 ml)
|
Type
|
WASH
|
Details
|
washed twice with saturated brine (20 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C=O)C=CC1)OCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |